Cas no 2680776-41-2 (4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid)

4-{(tert-ブトキシ)カルボニル(5-ニトロフラン-2-イル)メチルアミノ}安息香酸は、有機合成中間体として重要な化合物です。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン官能基の選択的保護・脱保護が可能であり、ペプチド合成や医薬品開発において高い有用性を示します。5-ニトロフラン環は電子吸引性を持ち、分子設計上の特異的な反応性を付与します。カルボキシル基を有するため、さらに誘導体化や結晶化が容易であり、高純度での単離が可能です。この化合物は複雑な有機分子構築における多用途なビルディングブロックとして、学術研究から産業応用まで幅広く利用されています。

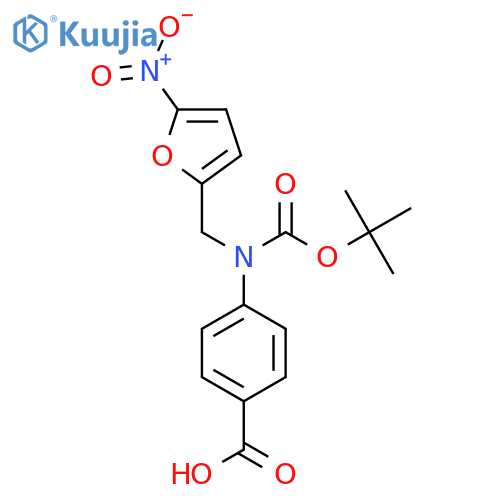

2680776-41-2 structure

商品名:4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid

4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2680776-41-2

- EN300-28300041

- 4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid

- 4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid

-

- インチ: 1S/C17H18N2O7/c1-17(2,3)26-16(22)18(10-13-8-9-14(25-13)19(23)24)12-6-4-11(5-7-12)15(20)21/h4-9H,10H2,1-3H3,(H,20,21)

- InChIKey: GPSNNPCWGYZKFM-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C1C=CC(C(=O)O)=CC=1)CC1=CC=C([N+](=O)[O-])O1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 362.11140092g/mol

- どういたいしつりょう: 362.11140092g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 532

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 126Ų

4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28300041-1.0g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 95.0% | 1.0g |

$943.0 | 2025-03-19 | |

| Enamine | EN300-28300041-2.5g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 95.0% | 2.5g |

$1848.0 | 2025-03-19 | |

| Enamine | EN300-28300041-0.05g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 95.0% | 0.05g |

$792.0 | 2025-03-19 | |

| Enamine | EN300-28300041-5g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 5g |

$2732.0 | 2023-09-07 | ||

| Enamine | EN300-28300041-10.0g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 95.0% | 10.0g |

$4052.0 | 2025-03-19 | |

| Enamine | EN300-28300041-10g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 10g |

$4052.0 | 2023-09-07 | ||

| Enamine | EN300-28300041-0.5g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 95.0% | 0.5g |

$905.0 | 2025-03-19 | |

| Enamine | EN300-28300041-0.25g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 95.0% | 0.25g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-28300041-5.0g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 95.0% | 5.0g |

$2732.0 | 2025-03-19 | |

| Enamine | EN300-28300041-0.1g |

4-{[(tert-butoxy)carbonyl][(5-nitrofuran-2-yl)methyl]amino}benzoic acid |

2680776-41-2 | 95.0% | 0.1g |

$829.0 | 2025-03-19 |

4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2680776-41-2 (4-{(tert-butoxy)carbonyl(5-nitrofuran-2-yl)methylamino}benzoic acid) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量